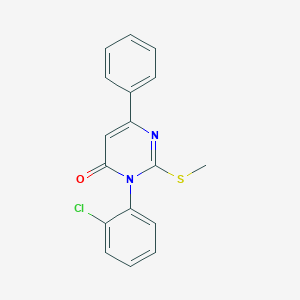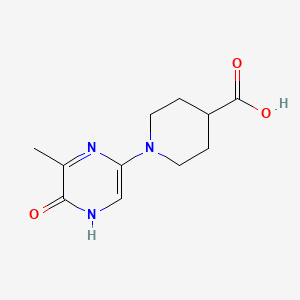
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-diaminopyrazine and 4-piperidone.
Step 1: The 2,3-diaminopyrazine undergoes a condensation reaction with 4-piperidone in the presence of an acid catalyst to form the intermediate 6-methyl-5-oxo-4,5-dihydropyrazine.
Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position of the piperidine ring.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the ketone group on the pyrazine ring can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 1-(6-Carboxy-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid.
Reduction: 1-(6-Methyl-5-hydroxy-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carboxylic acid group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-sulfonic acid: Contains a sulfonic acid group, which alters its solubility and reactivity.
Uniqueness: 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its combination of a pyrazine ring with a piperidine ring and a carboxylic acid group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
919536-40-6 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(5-methyl-6-oxo-1H-pyrazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7-10(15)12-6-9(13-7)14-4-2-8(3-5-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17) |
Clé InChI |
LGAUBYIMHDCSEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CNC1=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
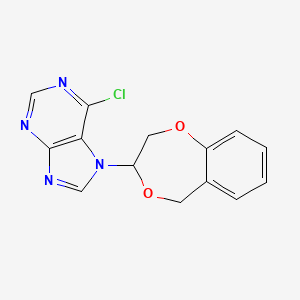
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

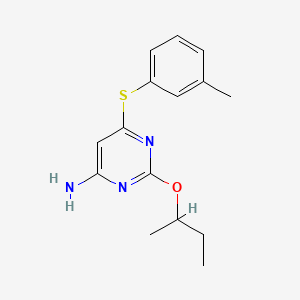
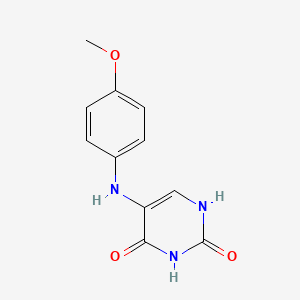

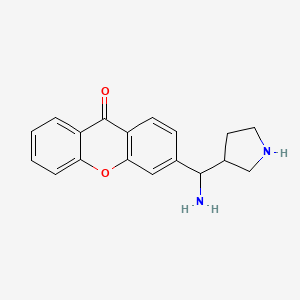
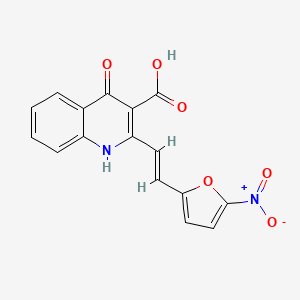
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
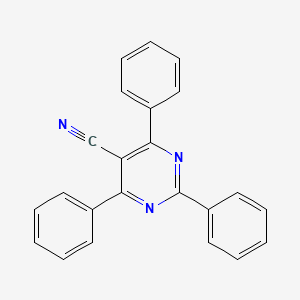
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
